molecular formula C12H12O4 B3148439 4-(3-Oxo-butyryl)-benzoic acid methyl ester CAS No. 64542-28-5

4-(3-Oxo-butyryl)-benzoic acid methyl ester

Cat. No. B3148439
Key on ui cas rn: 64542-28-5
M. Wt: 220.22 g/mol
InChI Key: WAQZTOJRNHZGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07491722B2

Procedure details

A solution of dimethyl terephthalate (10 g, 51.5 mmole) and acetone (4.15 mL, 56.6 mmole) in a mixture of toluene/dimethoxyethane (75 mL/25 mL) was added to a suspension of NaH 60% (2.68 g, 66.9 mmole) in dry toluene (25 mL) under argon. The mixture was heated at 100° C. for 4 hours. The reaction mixture was cooled to rt and 25 mL of water were added. The pH was adjusted to 3-4 with HCl 2N and the mixture was poured into water (300 mL). The aqueous mixture was extracted with ethyl acetate (3×150 mL), dried over sodium sulphate and evaporated to afford a yellow solid which was purified by column cromatography (n-Hex/EtOAc 9:1 to 7:3) to afford the title compound (2.78 g, 25% yield) as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.15 mL
Type
reactant
Reaction Step One
Name
toluene dimethoxyethane
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
2.68 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
25%

Identifiers

REACTION_CXSMILES
[C:1]([O:13]C)(=O)[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[CH3:15][C:16]([CH3:18])=[O:17].[H-].[Na+].Cl>C1(C)C=CC=CC=1.C(COC)OC.C1(C)C=CC=CC=1.O>[CH3:9][O:8][C:6](=[O:7])[C:5]1[CH:4]=[CH:3][C:2]([C:1](=[O:13])[CH2:15][C:16](=[O:17])[CH3:18])=[CH:11][CH:10]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
Name
Quantity
4.15 mL
Type
reactant
Smiles
CC(=O)C
Name
toluene dimethoxyethane
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.C(OC)COC
Step Two
Name
Quantity
2.68 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ethyl acetate (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid which
CUSTOM
Type
CUSTOM
Details
was purified by column cromatography (n-Hex/EtOAc 9:1 to 7:3)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)C(CC(C)=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.78 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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